Computed Lipophilicity (XLogP3-AA) as a Function of N-Alkyl Chain Length
The computed lipophilicity (XLogP3-AA) of the target N-propyl derivative is 1.7 [1]. This value places it in a defined lipophilicity window between the more hydrophilic N-methyl analog (XLogP3-AA: 1.1) and the more lipophilic N-butyl analog (XLogP3-AA: 2.3) [2]. This precise, intermediate LogP value is a differentiating factor for applications where a specific balance of hydrophobicity and hydrophilicity is critical, such as membrane permeability or solvent partitioning.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-Methyl analog (XLogP3-AA: 1.1, [2]) and N-Butyl analog (XLogP3-AA: 2.3, [2]) |
| Quantified Difference | Target LogP is 0.6 units higher than N-methyl and 0.6 units lower than N-butyl. |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm. |
Why This Matters
An intermediate LogP of 1.7 provides a quantifiable basis for selecting this analog over more polar or non-polar alternatives, directly impacting molecule design and procurement for pharmacological or agrochemical screening libraries.
- [1] PubChem. Computed Properties for Nicotinonitrile, 1,4-dihydro-1-propyl-. National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties for N-methyl (CID 570851) and N-butyl (CID 570854) analogs. National Center for Biotechnology Information. View Source
